molecular formula C17H17N3O4 B2876890 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2320534-54-9

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B2876890
CAS No.: 2320534-54-9
M. Wt: 327.34
InChI Key: WLYZNFMTEFUYQX-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features both an oxazolidinone and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4-dioxo-1,3-oxazolidine with an appropriate naphthalene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for precise control of reaction conditions, and large-scale purification techniques such as industrial chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protein synthesis or interference with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,3-oxazolidin-3-yl acetic acid: Another oxazolidinone derivative with different substituents.

    1,3-Oxazolidine-2-thione: Contains a sulfur atom in the oxazolidinone ring.

    Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate: A related compound with a phenyl group and ester functionality.

Uniqueness

3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is unique due to its combination of an oxazolidinone ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses .

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-15-11-24-17(23)20(15)9-8-18-16(22)19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYZNFMTEFUYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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